Comparative Purity and Physical Property Profile for Reproducible Synthesis vs. Lower-Grade Alternatives
A critical differentiator for procurement is the verified purity and key physicochemical properties. Azepan-1-yl-piperazin-1-yl-methanone from reputable vendors is consistently specified at ≥95% purity . Its computed LogP (0.29) and high fraction of sp3-hybridized carbons (Fsp3 = 0.91) are significantly different from commonly used aromatic bioisosteres, offering a distinct balance of polarity and 3D character that correlates with improved clinical success rates . In contrast, generic or lower-grade alternatives often lack this batch-to-batch consistency and precise analytical characterization (e.g., NMR, HPLC), introducing variability that can derail SAR interpretation and lead optimization campaigns .
| Evidence Dimension | Purity and Molecular Descriptor Profile |
|---|---|
| Target Compound Data | Purity: ≥95%; LogP: 0.29; Fsp3: 0.91; MW: 211.31 |
| Comparator Or Baseline | Typical alternative building blocks (e.g., aromatic piperazines): Lower Fsp3 (e.g., ~0.3-0.5), higher LogP (e.g., >2.0); Unspecified/low-purity analogs from non-certified suppliers |
| Quantified Difference | Fsp3 is >1.8x higher than many aromatic comparators; LogP is >1.7 units lower, indicating greater hydrophilicity and 3D shape. |
| Conditions | Computed molecular properties (LogP, Fsp3) based on SMILES string O=C(N1CCCCCC1)N1CCNCC1; Purity specification per vendor certificate of analysis. |
Why This Matters
High Fsp3 and low LogP are strongly correlated with improved solubility, reduced off-target toxicity, and higher probability of clinical success, making this compound a strategically superior starting point for drug discovery compared to flatter, more lipophilic alternatives.
